![molecular formula C48H30N4 B13867377 3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline](/img/structure/B13867377.png)
3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline is a novel bipolar molecule that has garnered significant attention in the field of organic electronics, particularly for its application in phosphorescent organic light-emitting devices (OLEDs). This compound is known for its high thermal stability and excellent electron-transporting properties, making it an ideal candidate for use in advanced electronic devices .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-(9H-carbazol-9-yl)phenylboronic acid: This is achieved by reacting carbazole with phenylboronic acid in the presence of a palladium catalyst.
Suzuki Coupling Reaction: The 4-(9H-carbazol-9-yl)phenylboronic acid is then coupled with 3,8-dibromo-1,10-phenanthroline using a Suzuki coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline has a wide range of scientific research applications:
Chemistry: Used as a host material in phosphorescent OLEDs due to its excellent electron-transporting properties.
Medicine: Investigated for use in drug delivery systems and as a component in diagnostic devices.
Industry: Employed in the development of advanced electronic devices, including OLED displays and lighting.
作用机制
The mechanism of action of 3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline in OLEDs involves its role as a host material that facilitates the transfer of electrons and holes to the emitting layer. The compound’s bipolar nature allows it to efficiently transport both electrons and holes, leading to improved device performance. The molecular targets include the emitting molecules in the OLED, and the pathways involved are primarily related to charge transport and recombination .
相似化合物的比较
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another compound used in OLEDs with similar electron-transporting properties.
Tris(4-carbazoyl-9-ylphenyl)amine: Known for its hole-transporting properties and used in OLEDs and organic photovoltaic devices.
Uniqueness
3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline stands out due to its bipolar nature, which allows it to transport both electrons and holes efficiently. This dual functionality enhances the performance of OLEDs by improving charge balance and reducing energy loss .
属性
分子式 |
C48H30N4 |
|---|---|
分子量 |
662.8 g/mol |
IUPAC 名称 |
3,8-bis(4-carbazol-9-ylphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C48H30N4/c1-5-13-43-39(9-1)40-10-2-6-14-44(40)51(43)37-23-19-31(20-24-37)35-27-33-17-18-34-28-36(30-50-48(34)47(33)49-29-35)32-21-25-38(26-22-32)52-45-15-7-3-11-41(45)42-12-4-8-16-46(42)52/h1-30H |
InChI 键 |
DJUWBDQZDWJWMB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CN=C6C(=C5)C=CC7=CC(=CN=C76)C8=CC=C(C=C8)N9C1=CC=CC=C1C1=CC=CC=C19 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


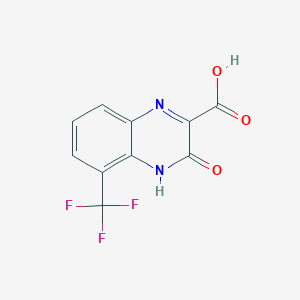

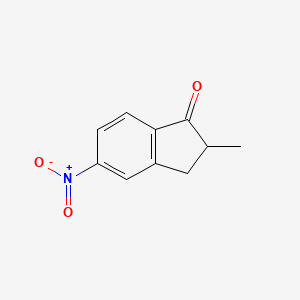
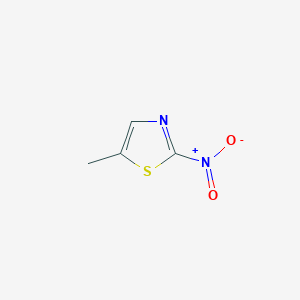
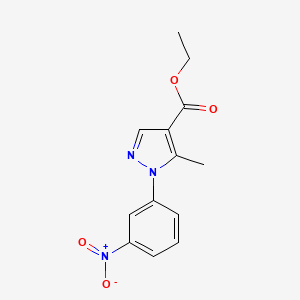
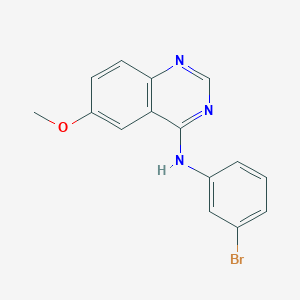
![4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine](/img/structure/B13867326.png)

![N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide](/img/structure/B13867335.png)
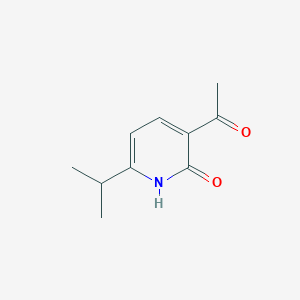

![Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-](/img/structure/B13867346.png)

![4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol](/img/structure/B13867370.png)
